4-(3-Pyridyl)butyl isothiocyanate
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Overview
Description
4-(3-Pyridyl)butyl isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables . The molecular formula of this compound is C10H12N2S, and it has a molecular weight of 192.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyridyl)butyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then desulfurized using cyanuric acid or other desulfurylation reagents to yield the isothiocyanate product . The reaction is usually carried out under aqueous conditions, making it a convenient and environmentally friendly process .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The process is scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Pyridyl)butyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioureas.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Various substituted thioureas and other derivatives.
Scientific Research Applications
Chemistry: 4-(3-Pyridyl)butyl isothiocyanate is used as a building block in the synthesis of heterocyclic compounds and thioureas. It serves as a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various human pathogens and cancer cell lines .
Medicine: The compound is being investigated for its chemopreventive properties. It modulates several cancer-related pathways, including the inhibition of cytochrome P450 enzymes and the induction of phase II detoxification enzymes .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a reagent in biochemical assays .
Mechanism of Action
4-(3-Pyridyl)butyl isothiocyanate exerts its effects through multiple mechanisms:
Induction of Cytoprotective Proteins: It activates the Keap1/Nrf2/ARE pathway, leading to the induction of phase II detoxification enzymes.
Inhibition of Proinflammatory Responses: It inhibits the NFκB pathway, reducing inflammation.
Induction of Apoptosis: It promotes cell cycle arrest and apoptosis in cancer cells.
Inhibition of Angiogenesis and Metastasis: It affects the expression of genes involved in angiogenesis and metastasis.
Comparison with Similar Compounds
- Phenethyl isothiocyanate (PEITC)
- Benzyl isothiocyanate (BITC)
- Allyl isothiocyanate (AITC)
- Sulforaphane (SFN)
Comparison: 4-(3-Pyridyl)butyl isothiocyanate is unique due to its pyridyl group, which imparts distinct chemical and biological properties. Compared to other isothiocyanates, it has shown specific activity against certain cancer cell lines and pathogens . Its mechanism of action also involves unique molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
133920-07-7 |
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Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-(4-isothiocyanatobutyl)pyridine |
InChI |
InChI=1S/C10H12N2S/c13-9-12-6-2-1-4-10-5-3-7-11-8-10/h3,5,7-8H,1-2,4,6H2 |
InChI Key |
JAXGAWNOAHDBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCN=C=S |
Origin of Product |
United States |
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